2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one
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Overview
Description
2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one is a chemical compound with the molecular formula C15H16ClNO and a molecular weight of 261.75 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H20ClNO/c1-11(2)14-5-7-15(8-6-14)19-12(3)9-16(13(19)4)17(20)10-18/h5-9,11H,10H2,1-4H3 . This indicates that the molecule consists of a pyrrole ring substituted with a phenyl group and a 2-chloropropanone group .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the available resources. As a pyrrole derivative, it may undergo reactions typical of pyrroles, such as electrophilic substitution. The presence of the chloropropanone group may also allow for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources .Scientific Research Applications
- Researchers have explored derivatives of this compound for their antimicrobial properties. For instance, compounds 1a and 1b demonstrated good antimicrobial potential .
- A study evaluated the anti-tubercular potential of related imidazole-containing compounds. Among them, compounds 80a, 80b, 81a, 82a, and 83a exhibited potent anti-tubercular activity against Mycobacterium tuberculosis strains .
Antimicrobial Potential
Anti-Tubercular Activity
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-(2,5-dimethyl-1-phenylpyrrol-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10-9-14(15(18)11(2)16)12(3)17(10)13-7-5-4-6-8-13/h4-9,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNKVNMEXHKRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one |
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